Potassium trifluoro(2-isopropylcyclohexyl)borate
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Overview
Description
Potassium trifluoro(2-isopropylcyclohexyl)borate is an organoboron compound that belongs to the class of potassium trifluoroborates. These compounds are known for their stability and versatility in various chemical reactions, particularly in cross-coupling reactions. The molecular formula of this compound is C9H17BF3K, and it has a molecular weight of 232.13 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium trifluoro(2-isopropylcyclohexyl)borate can be synthesized through several methods. One common approach involves the reaction of 2-isopropylcyclohexylboronic acid with potassium fluoride and boron trifluoride etherate. The reaction is typically carried out in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture and air from affecting the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro(2-isopropylcyclohexyl)borate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or esters.
Reduction: It can be reduced to form boranes.
Substitution: It participates in nucleophilic substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include boronic acids, boronate esters, and boranes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Potassium trifluoro(2-isopropylcyclohexyl)borate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which potassium trifluoro(2-isopropylcyclohexyl)borate exerts its effects involves the formation of stable carbon-boron bonds. These bonds are crucial in cross-coupling reactions, where the compound acts as a nucleophile, attacking electrophilic centers to form new carbon-carbon bonds. The molecular targets and pathways involved include the activation of boron centers and the stabilization of reaction intermediates .
Comparison with Similar Compounds
Potassium trifluoro(2-isopropylcyclohexyl)borate is unique compared to other similar compounds due to its stability and reactivity under various conditions. Similar compounds include:
Potassium cyclohexyltrifluoroborate: Similar in structure but lacks the isopropyl group, affecting its reactivity and stability.
Potassium isopropyltrifluoroborate: Contains an isopropyl group but lacks the cyclohexyl ring, influencing its chemical properties.
These compounds share some similarities in their reactivity and applications but differ in their specific chemical properties and uses.
Properties
Molecular Formula |
C9H17BF3K |
---|---|
Molecular Weight |
232.14 g/mol |
IUPAC Name |
potassium;trifluoro-(2-propan-2-ylcyclohexyl)boranuide |
InChI |
InChI=1S/C9H17BF3.K/c1-7(2)8-5-3-4-6-9(8)10(11,12)13;/h7-9H,3-6H2,1-2H3;/q-1;+1 |
InChI Key |
NEVPKBMQZYBSQS-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1CCCCC1C(C)C)(F)(F)F.[K+] |
Origin of Product |
United States |
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